molecular formula C13H14BrNS B14449719 4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide CAS No. 77148-83-5

4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide

Cat. No.: B14449719
CAS No.: 77148-83-5
M. Wt: 296.23 g/mol
InChI Key: CYTJTBXCHNGNRV-UHFFFAOYSA-M
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Description

4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide is an organic compound that features a pyridinium core substituted with a benzylsulfanyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide typically involves the reaction of 4-(benzylsulfanyl)pyridine with methyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile, under reflux conditions to ensure complete conversion. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridinium ring can be reduced to form the corresponding pyridine derivative.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium chloride (NaCl) or potassium iodide (KI).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyridine derivatives.

    Substitution: Corresponding halide-substituted pyridinium salts.

Scientific Research Applications

4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other pyridinium compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzylthio)pyridine
  • 1-Methyl-4-(phenylthio)pyridinium bromide
  • 4-(Benzylsulfanyl)pyridine

Uniqueness

4-(Benzylsulfanyl)-1-methylpyridin-1-ium bromide is unique due to the presence of both a benzylsulfanyl group and a methyl group on the pyridinium ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

77148-83-5

Molecular Formula

C13H14BrNS

Molecular Weight

296.23 g/mol

IUPAC Name

4-benzylsulfanyl-1-methylpyridin-1-ium;bromide

InChI

InChI=1S/C13H14NS.BrH/c1-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12;/h2-10H,11H2,1H3;1H/q+1;/p-1

InChI Key

CYTJTBXCHNGNRV-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=C(C=C1)SCC2=CC=CC=C2.[Br-]

Origin of Product

United States

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